4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-12-19-20-17(25-12)18-16(22)13-8-10-15(11-9-13)26(23,24)21(2)14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJLTYONTCJLOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the sulfamoyl group. Common synthetic routes may involve the cyclization of appropriate precursors under controlled conditions, followed by sulfonation and subsequent coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfamoyl group, leading to different products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide core or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: The compound’s properties may be useful in the production of specialty chemicals, materials, or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action for 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and sulfamoyl group could play crucial roles in these interactions, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, and biological activities:
Structural Modifications and Implications
a) Sulfamoyl Group Variations
- Cyclohexyl vs. Benzyl(methyl) (LMM5) introduces aromaticity, which may improve binding to fungal enzyme active sites but reduce metabolic stability .
b) Oxadiazole Substituents
- 5-Methyl vs. Heteroaryl Groups :
- The 5-methyl substituent in the target compound offers simplicity and synthetic accessibility. In contrast, 5-(furan-2-yl) (LMM11) or 5-(3-methoxyphenyl) introduces π-π stacking capabilities, which could enhance target affinity .
- 5-Cyclohexyl (Compound 52) demonstrates the importance of aliphatic groups in modulating enzyme inhibition (e.g., calmodulin) .
Biological Activity
The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a sulfamoyl derivative of benzamide that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 456.56 g/mol. The chemical structure can be represented as follows:
- InChIKey : YAFHDXCFXQMABC-UHFFFAOYSA-N
- SMILES : N(C(=O)c1ccc(S(N(C)C2CCCCC2)(=O)=O)cc1)c1cc2c(cc1)N(C(N2C)=O)C
This compound features a benzamide core with a cyclohexylmethylsulfamoyl group and an oxadiazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Compounds with sulfamoyl and oxadiazole groups have been reported to inhibit cell proliferation in various cancer cell lines. For example, studies on related benzamide derivatives have demonstrated their ability to induce apoptosis in cancer cells through multiple signaling pathways .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis . This inhibition can lead to reduced cell proliferation in rapidly dividing cancer cells.
- Oxidative Stress Induction : The presence of the oxadiazole moiety may contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
Toxicity and Side Effects
While the biological activities are promising, toxicity studies are essential for evaluating the safety profile of these compounds. Preliminary data suggest that some derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells . However, comprehensive toxicity assessments are necessary.
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 µg/mL to 12.5 µg/mL against Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin .
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a series of benzamide derivatives were tested against human cancer cell lines. The findings revealed that these compounds induced apoptosis through both intrinsic and extrinsic pathways, highlighting their potential as therapeutic agents in oncology .
Q & A
Q. Optimization Considerations :
- Yield Improvement : Use microwave-assisted synthesis to enhance reaction rates and yields (e.g., microwave synthesis improved yields from 84% to 89% in analogous sulfonamide derivatives) .
- Purification : Employ HPLC for purity assessment (e.g., compounds in achieved >95% purity with retention times of 11.8–13.0 minutes) .
How can spectroscopic and chromatographic methods validate the structural integrity of this compound?
Q. Basic Research Focus
- 1H/13C NMR : Confirm the presence of characteristic signals, such as the cyclohexyl protons (δ 1.2–2.0 ppm), oxadiazole C=N (δ 160–165 ppm), and sulfamoyl S=O (δ 115–120 ppm) .
- ESI-MS/APCI-MS : Verify molecular ion peaks (e.g., [M+H]+ or [M-H]-) with exact mass matching the theoretical value (e.g., m/z 428.11 observed in for a related compound) .
- HPLC : Assess purity (>95%) and retention time consistency (e.g., 12.7 minutes for a structurally similar compound in ) .
What methodological approaches are used to evaluate its biological activity, such as enzyme inhibition or antifungal effects?
Q. Advanced Research Focus
- Enzyme Inhibition Assays :
- Antifungal Activity : Use C. albicans survival assays (e.g., oxadiazole derivatives in prolonged nematode survival by inhibiting thioredoxin reductase) .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Q. Advanced Research Focus
- Substituent Effects :
- Oxadiazole Substituents : Electron-withdrawing groups (e.g., -F, -Cl) on the benzamide ring improve enzyme inhibition (e.g., compound 55 in with 4-fluoro substitution showed 98.9% purity and higher activity) .
- Sulfamoyl Modifications : Cyclohexyl vs. benzyl groups alter lipophilicity and binding affinity (e.g., LMM11 in with cyclohexyl(ethyl)sulfamoyl exhibited antifungal activity) .
- Data-Driven Design :
How should researchers resolve contradictions in biological activity data across studies?
Q. Advanced Research Focus
- Assay Standardization : Ensure consistent conditions (e.g., pH, temperature) for enzyme inhibition assays. For example, discrepancies in IC50 values may arise from variations in buffer systems .
- Purity Verification : Re-analyze compounds via HPLC and NMR if biological results conflict with literature (e.g., impurities >5% can skew activity data) .
- Structural Confirmation : Re-examine X-ray crystallography or 2D-NMR data to rule out isomerism or degradation products .
What computational strategies support the rational design of derivatives targeting specific enzymes?
Q. Advanced Research Focus
- Molecular Docking :
- Use PDB structures (e.g., hCA II: 5NY3 in ) to predict binding modes and identify key interactions (e.g., hydrogen bonds with Thr200 or hydrophobic contacts with Val121) .
- MD Simulations :
- QSAR Modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
